(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]-2,3-dihydrofuran-2-one
Description
(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]-2,3-dihydrofuran-2-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a dihydrofuranone core and distinct substituents on the phenyl rings.
Properties
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4/c1-22-15-7-8-16(17(11-15)23-2)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11H,1-2H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSPNEOOTPIGTL-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(C=C3)F)C(=O)O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)F)/C(=O)O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]-2,3-dihydrofuran-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of 2,4-dimethoxybenzaldehyde with 4-fluorobenzaldehyde in the presence of a base, followed by cyclization to form the dihydrofuranone ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and catalytic systems can enhance the reaction rates and selectivity, making the process more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]-2,3-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]-2,3-dihydrofuran-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Triple bonds: Chemical bonds involving six bonding electrons, found in molecules like nitrogen and alkynes.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness
(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]-2,3-dihydrofuran-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dihydrofuranone core with methoxy and fluorophenyl substituents sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
